molecular formula C21H35ClO3 B587914 rac 1-Linolenoyl-3-chloropropanediol CAS No. 74875-99-3

rac 1-Linolenoyl-3-chloropropanediol

Cat. No.: B587914
CAS No.: 74875-99-3
M. Wt: 370.958
InChI Key: WMDJVMPIYSIHEJ-PDBXOOCHSA-N
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Description

rac 1-Linolenoyl-3-chloropropanediol is a chemical compound with the molecular formula C21H35ClO3. It is also known as 3-Chloro-1,2-propanediol 1-linolenate. This compound is an ester formed from 9,12,15-octadecatrienoic acid (commonly known as linolenic acid) and 3-chloro-2-hydroxypropyl alcohol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 1-Linolenoyl-3-chloropropanediol typically involves the esterification of linolenic acid with 3-chloro-2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

rac 1-Linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

rac 1-Linolenoyl-3-chloropropanediol is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studying the effects of fatty acid esters on cellular processes and membrane dynamics.

    Medicine: Investigating potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac 1-Linolenoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but with two double bonds.

    3-Chloro-2-hydroxypropyl (9Z)-octadec-9-enoate: Similar structure but with one double bond.

    3-Chloro-2-hydroxypropyl octadecanoate: Saturated fatty acid ester with no double bonds.

Uniqueness

rac 1-Linolenoyl-3-chloropropanediol is unique due to its three conjugated double bonds, which confer distinct chemical and biological properties. These double bonds make the compound more reactive and versatile in various chemical reactions and biological interactions compared to its saturated or less unsaturated counterparts.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJVMPIYSIHEJ-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857933
Record name 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74875-99-3
Record name 3-Chloro-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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